molecular formula C9H13BrO B2476032 1-Bromobicyclo[3.3.1]nonan-3-one CAS No. 66077-98-3

1-Bromobicyclo[3.3.1]nonan-3-one

Cat. No.: B2476032
CAS No.: 66077-98-3
M. Wt: 217.106
InChI Key: QPXRGUYAQFPXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromobicyclo[3.3.1]nonan-3-one is a functionalized bicyclic compound that serves as a versatile synthetic intermediate in organic and medicinal chemistry . Its core structure, the bicyclo[3.3.1]nonane skeleton, is a privileged scaffold found in numerous biologically active natural products and is considered a underrepresented chemotype with significant potential for exploring novel chemical space . This moiety is predominant in many natural products known for their potent biological activities, including the gymnastatins, which exhibit notable growth inhibition against various human cancer cell lines, such as P388 lymphocytic leukemia, BSY-1 (breast), and MKN7 (stomach) cancers . Researchers value this brominated ketone derivative as a key precursor for the construction of diversely functionalized bicyclo[3.3.1]nonanes, which are attractive targets for developing new anticancer chemotherapeutics and asymmetric catalysts . The bromine atom at the bridgehead position and the ketone functionality at the 3-position provide distinct reactive sites for further chemical diversification, enabling complex synthetic transformations . The conformational properties of the bicyclo[3.3.1]nonane system, which can adopt twin-chair (CC) or boat-chair (BC) conformations, directly influence its reactivity and interaction with biological targets, making it a compelling subject for stereochemical and mechanistic studies . This compound is intended for use in chemical biology, high-throughput screening (HTS), and diversity-oriented synthesis (DOS) campaigns within the Molecular Libraries Program (MLP), aimed at discovering small-molecule probes for modulating biological processes . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromobicyclo[3.3.1]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO/c10-9-3-1-2-7(5-9)4-8(11)6-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXRGUYAQFPXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC(C1)(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromobicyclo 3.3.1 Nonan 3 One

Direct Halogenation Approaches to 1-Bromobicyclo[3.3.1]nonan-3-one

Direct halogenation methods offer a straightforward route to introduce a bromine atom at the bridgehead position of the bicyclo[3.3.1]nonane skeleton.

Synthesis of this compound from 1-Hydroxy-3-ketones

The synthesis of bicyclo[3.3.1]nonane derivatives, including those that can serve as precursors to this compound, can be achieved through various synthetic strategies. One notable approach involves the ozonolysis of 7-exo-methylene bicyclo[3.3.1]nonan-exo-3-ol to yield exo-7-hydroxy-bicyclo[3.3.1]nonan-3-one. stir.ac.uk This hydroxy ketone possesses the core bicyclo[3.3.1]nonane structure and a hydroxyl group that could potentially be converted to a bromine atom, leading to the target compound.

Investigation of Reagents and Conditions for Bridgehead Bromination

The introduction of a bromine atom at the bridgehead position of a bicyclic system is a synthetically challenging transformation that requires specific reagents and conditions.

Phosphorus tribromide (PBr₃) is a widely used reagent for the conversion of alcohols to alkyl bromides. researchgate.netyoutube.com While direct bromination of a ketone at the bridgehead position is not typical, a synthetic sequence involving the conversion of a bridgehead alcohol to a bromide is a plausible route. The reaction of an alcohol with PBr₃ proceeds via the formation of a phosphite (B83602) ester, which is then displaced by a bromide ion. youtube.com The stereochemical outcome of the reaction can be influenced by the structure of the olefin, with some reactions proceeding via a trans-addition and others via a cis-addition. researchgate.net

Indirect Synthetic Strategies to the this compound Scaffold

Indirect methods, particularly those involving cyclization reactions, provide alternative and often more versatile pathways to construct the brominated bicyclo[3.3.1]nonane core.

Cyclization Reactions Leading to Brominated Bicyclo[3.3.1]nonanes

The formation of the bicyclo[3.3.1]nonane ring system can be accomplished through a variety of cyclization strategies, including intramolecular C-C and C-X bond formations. nih.govresearchgate.net These methods often allow for the stereocontrolled introduction of functional groups, which is crucial for the synthesis of complex target molecules. researchgate.net

Intramolecular cyclization reactions are powerful tools in organic synthesis for the construction of cyclic and bicyclic systems. youtube.comnih.gov For instance, the reaction of 3-bromobicyclo[3.3.1]nonane-2-one with dinucleophiles can lead to the formation of heterocycle-fused bicyclo[3.3.1]nonanes. researchgate.net Furthermore, the transannular bromination of diolefins in the bicyclo[3.3.1]nonane series has been studied, and these reactions can proceed through a molecular-ionic mechanism to yield adamantane (B196018) derivatives. researchgate.netrsc.org A key intermediate in some synthetic routes is endo-7-Iodomethylbicyclo[3.3.1]nonan-3-one, which can be prepared by the fragmentation-cyclization of 1-adamantanol. orgsyn.org This iodo ketone can then undergo further transformations. orgsyn.org

Regioselective Ring-Opening Reactions for Bicyclo[3.3.1]nonane Systems

A key strategy for constructing the fundamental bicyclo[3.3.1]nonane structure involves the regioselective ring-opening of a cyclopropane (B1198618) ring within a tricyclic system. researchgate.netnih.gov This approach has been successfully developed to access the bicyclo[3.3.1]nonane core, which is a common structural motif in a number of complex natural products. researchgate.netrsc.org

The methodology often employs a tricyclo[4.4.0.05,7]dec-2-ene derivative as the starting material. The key step is a Lewis acid-promoted regioselective opening of the cyclopropane ring. rsc.orgglobalauthorid.com For instance, the use of zinc chloride (ZnCl₂) can mediate the reaction, leading to the desired bicyclo[3.3.1]nonane product as the sole isomer. researchgate.net This transformation is a 'one-pot' procedure that combines an intramolecular cyclopropanation followed by the methoxy (B1213986) group-directed ring-opening, showcasing an efficient route to the bicyclic skeleton. researchgate.netrsc.org Once the bicyclo[3.3.1]nonan-3-one core is synthesized through such methods, it can undergo bromination.

General Methodologies for α-Bromoketone Synthesis Applicable to Bicyclic Systems

Once the bicyclo[3.3.1]nonan-3-one precursor is obtained, several general methods for the α-bromination of ketones can be applied. These reactions are designed to selectively introduce a bromine atom on the carbon atom adjacent to the carbonyl group.

A notably green and efficient method for the α-bromination of ketones utilizes an aqueous hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) system. rsc.orgresearchgate.net This approach is characterized by its use of inexpensive and environmentally benign reagents, avoiding the need for organic solvents or catalysts. rsc.orgresearchgate.net The reaction proceeds by the in-situ oxidation of HBr by H₂O₂ to generate bromine, which then reacts with the ketone. researchgate.netgoogle.com

This method has proven effective for a variety of ketones, including cyclic ketones, β-ketoesters, and aryl alkyl ketones, with high selectivity for monobromination and isolated yields often ranging from 69% to 97%. rsc.orgresearchgate.net The process can be adapted for tandem oxidation-bromination, allowing for the conversion of secondary alcohols directly into α-bromoketones. rsc.orgnih.govrsc.org The convenience, simple equipment, and adherence to green chemistry principles make the H₂O₂-HBr system an attractive alternative to traditional bromination methods. nih.govrsc.org

Table 1: Representative Examples of Ketone Bromination using H₂O₂-HBr System

Substrate (Ketone)Reaction ConditionsProductYieldReference
Cyclohexanone (B45756)H₂O₂-HBr, H₂O, Room Temp.2-Bromocyclohexanone (B1249149)85% rsc.org
2-Methylcyclohexane-1,3-dioneH₂O₂-HBr, H₂O, Room Temp.2-Bromo-2-methylcyclohexane-1,3-dione92% researchgate.net
5,5-Dimethylcyclohexane-1,3-dioneH₂O₂-HBr, H₂O, Room Temp.2-Bromo-5,5-dimethylcyclohexane-1,3-dione97% researchgate.net
AcetophenoneH₂O₂-HBr, H₂O, Room Temp.α-Bromoacetophenone91% rsc.org

The use of N-Bromosuccinimide (NBS) is a classic and widely employed method for the α-bromination of ketones. researchgate.net To enhance efficiency and achieve milder reaction conditions, various catalysts can be employed. A particularly mild and efficient procedure involves the use of ammonium (B1175870) acetate (B1210297) (NH₄OAc) as a catalyst. rsc.orgresearchgate.net

In this method, cyclic ketones react with NBS (typically 1.05 equivalents) in the presence of a catalytic amount of ammonium acetate. lookchem.com The reaction is often carried out in diethyl ether (Et₂O) at room temperature (25 °C) and proceeds rapidly, yielding the corresponding α-monobrominated ketones in good yields, often with less than 1% of dibrominated byproducts. rsc.orglookchem.com For example, cyclohexanone can be converted to 2-bromocyclohexanone in 87% yield. lookchem.com This catalytic system offers high selectivity, even for ketones with multiple possible bromination sites. For instance, in the case of 2-methylcyclohexanone, bromination occurs predominantly at the more substituted position. lookchem.com

Table 2: α-Bromination of Cyclic Ketones using NBS and Ammonium Acetate

Substrate (Ketone)SolventTime (h)ProductYieldReference
CyclopentanoneEt₂O0.52-Bromocyclopentanone85% rsc.orglookchem.com
CyclohexanoneEt₂O0.52-Bromocyclohexanone87% rsc.orglookchem.com
CycloheptanoneEt₂O0.52-Bromocycloheptanone86% rsc.orglookchem.com
3,4-Dihydro-1(2H)-naphthalenoneEt₂O0.52-Bromo-3,4-dihydro-1(2H)-naphthalenone99% lookchem.com

Reactivity and Reaction Mechanisms of 1 Bromobicyclo 3.3.1 Nonan 3 One

Nucleophilic Substitution Reactions at the Bridgehead Bromine

The carbon atom at the bridgehead of a bicyclic system is sterically hindered and, in the case of 1-bromobicyclo[3.3.1]nonan-3-one, is also adjacent to an electron-withdrawing carbonyl group. These factors significantly influence the course of nucleophilic substitution reactions.

Facile Replacement of the Bridgehead Bromine in this compound

Despite the steric hindrance, the bridgehead bromine in this compound can be replaced under certain conditions. The presence of the ketone functionality impacts the reactivity of the bridgehead position. While direct SN2 reactions are impossible at a bridgehead carbon, SN1-type reactions can occur through the formation of a bridgehead carbocation. The stability of this carbocation is a critical factor.

Research has shown that the reaction of this compound with various nucleophiles can be promoted by Lewis acids, such as silver salts. These reactions proceed through a carbocationic intermediate, which is then trapped by the nucleophile. For instance, treatment with silver acetate (B1210297) or silver fluoride (B91410) has been reported to yield the corresponding substitution products. iastate.edu However, these reactions can be complicated by the participation of the counterion from the silver salt. iastate.edu

The use of silver triflate (AgOTf) has been shown to be more effective in generating the bridgehead carbocation, leading to cleaner substitution reactions with a variety of nucleophiles in good yields. iastate.edu This approach avoids the complications associated with more nucleophilic counterions like fluoride. iastate.edu

Silver(I)-Promoted Arylation Reactions in Bridgehead Halogenated Systems

A significant application of nucleophilic substitution at the bridgehead position is the formation of carbon-carbon bonds, particularly through arylation reactions. Silver(I) salts have proven effective in promoting the arylation of bridgehead halides. acs.org This methodology has been explored for the synthesis of complex polycyclic systems.

In a study related to the synthesis of C-20 diterpene alkaloids, a silver(I)-promoted intramolecular Friedel-Crafts arylation of a functionalized 5-bromo-3-azabicyclo[3.3.1]nonane derivative was successfully achieved. acs.org While this example involves an analogue of this compound, the principle of silver-promoted bridgehead C-C bond formation is directly relevant. The reaction proceeds via a bridgehead carbocation that is then trapped by an intramolecular aromatic ring. acs.org This strategy provides a rapid route to constructing complex tetracyclic frameworks. acs.org

Intermolecular bridgehead arylation has also been demonstrated with other bicyclic systems, such as 1-bromoadamantane (B121549) and 1-bromobicyclo[2.2.2]octane, using palladium or silver(I) salts. acs.org These examples underscore the general applicability of metal-promoted arylation of bridgehead halides.

Reactions Involving the α-Bromo-Ketone Moiety of this compound

The α-bromo-ketone functionality in this compound is prone to reactions characteristic of this structural motif, most notably the Favorskii rearrangement.

Favorskii Rearrangement and Associated Ring Contraction Processes

The Favorskii rearrangement is a base-induced rearrangement of α-haloketones that typically leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. In the case of cyclic α-haloketones, this often results in a ring contraction.

This compound readily undergoes a Favorskii-type rearrangement under basic conditions. researchgate.net For instance, treatment with sodium or sodamide in liquid ammonia, or with potassium hydroxide (B78521) in ether, results in the formation of bicyclo[3.3.0]octane-1-carboxylic acid derivatives. researchgate.netchemistry-chemists.com This transformation involves the contraction of the six-membered ring containing the ketone to a five-membered ring.

The reaction of this compound with silver nitrate (B79036) in ethanol (B145695) also leads to a rearranged product, a mixture of bicyclo[3.3.0]octane-1-carboxylic acid and its ethyl ester. researchgate.net This suggests that the rearrangement can also be initiated by the formation of a carbocation at the bridgehead position, followed by a semibenzilic acid-type rearrangement. researchgate.net

Stereoselectivity and Mechanistic Studies of the Favorskii Rearrangement

The stereochemical outcome of the Favorskii rearrangement of bicyclic systems is a subject of detailed study. For the related compound, 2-bromobicyclo[3.3.1]nonan-3-one, the stereoselectivity of the rearrangement has been shown to be dependent on the reaction conditions. researchgate.netjst.go.jp Both the 2β-bromo and 2α-bromo epimers yield methyl bicyclo[3.2.1]octane-6β-carboxylate stereoselectively when treated with sodium methoxide (B1231860) in methanol. researchgate.netjst.go.jp However, when the reaction is carried out in dimethoxyethane (DME) at room temperature, the stereoselectivity decreases, and a mixture of the 6β- and 6α-carboxylates is obtained. researchgate.netjst.go.jp This suggests a delicate interplay of factors influencing the stereochemical course of the rearrangement.

Mechanistic investigations often involve isotopic labeling studies to trace the pathways of carbon atom migration. The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophile. In the case of this compound, the formation of a bicyclo[3.3.0]octane system is consistent with a mechanism involving initial deprotonation at C-2, followed by intramolecular nucleophilic attack to form a tricyclic cyclopropanone intermediate, which then undergoes ring opening.

Formation of Bicyclo[3.2.1]octane Derivatives via Rearrangement

As mentioned, the Favorskii rearrangement of 2-bromobicyclo[3.3.1]nonan-3-one isomers leads to the formation of bicyclo[3.2.1]octane derivatives. researchgate.netjst.go.jp This ring contraction provides a valuable synthetic route to the bicyclo[3.2.1]octane skeleton, which is a common structural motif in natural products.

Other ring contraction methods for converting bicyclo[3.3.1]nonan-3-ones to bicyclo[3.2.1]octane systems have also been developed. researchgate.net These include the Büchi ring contraction and a method involving oxidative cleavage of an alkene followed by an aldol (B89426) cyclization. researchgate.net These alternative routes highlight the synthetic utility of bicyclo[3.3.1]nonane systems as precursors to other important bicyclic frameworks.

Starting Material Reagents and Conditions Major Product(s) Reference
This compoundAgOTf, AllyltrimethylsilaneAllyl-substituted bicyclo[3.3.1]nonan-3-one iastate.edu
This compoundNa/NH3 or KOH/etherBicyclo[3.3.0]octane-1-carboxylic acid amide or acid researchgate.net
2β-Bromobicyclo[3.3.1]nonan-3-oneNaOMe/MeOHMethyl bicyclo[3.2.1]octane-6β-carboxylate researchgate.netjst.go.jp
2α-Bromobicyclo[3.3.1]nonan-3-oneNaOMe/MeOHMethyl bicyclo[3.2.1]octane-6β-carboxylate researchgate.netjst.go.jp
2-Bromobicyclo[3.3.1]nonan-3-one (epimeric mixture)NaOMe/DME (room temp.)Methyl bicyclo[3.2.1]octane-6β-carboxylate and Methyl bicyclo[3.2.1]octane-6α-carboxylate researchgate.netjst.go.jp

Domino Reactions and Multicomponent Transformations

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes in which a single synthetic operation generates multiple bond formations in one pot. These reactions are characterized by their atom economy and ability to rapidly construct complex molecular architectures from simple precursors.

The reaction between this compound and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can initiate a cascade of events. While specific literature detailing this exact reaction is not abundant, the known reactivity of both compounds allows for postulation of the likely reaction pathways. DBU is a strong, non-nucleophilic base widely employed in dehydrohalogenation reactions. highfine.comyoutube.com Given the structure of this compound, an initial E2 elimination reaction is highly probable, where DBU abstracts a proton from the carbon adjacent to the bromine-bearing bridgehead carbon, leading to the formation of an intermediate bicyclic alkene.

The presence of the ketone functionality introduces further possibilities for subsequent intramolecular reactions, potentially leading to more complex polycyclic structures through a domino sequence. The precise nature of these subsequent steps would be contingent on the reaction conditions and the conformational flexibility of the bicyclo[3.3.1]nonane ring system.

While traditionally recognized as a non-nucleophilic base, DBU can exhibit nucleophilic character under certain conditions. highfine.comresearchgate.net This dual reactivity is a key aspect of its versatility in organic synthesis. researchgate.netacs.org The amidine core of DBU possesses a nitrogen atom that, despite being sterically hindered, can act as a nucleophile, particularly towards electrophilic centers. highfine.com

The balance between DBU's basicity and nucleophilicity can be influenced by several factors, including the substrate, solvent, and temperature. This allows for the tuning of reaction pathways to favor either elimination or substitution products.

Role of DBU Description Example Reaction
Non-nucleophilic Base Abstracts a proton to initiate an elimination reaction.Dehydrohalogenation of alkyl halides.
Nucleophile Attacks an electrophilic center to form a new bond.Reaction with α,β-unsaturated systems to form ε-caprolactam derivatives. highfine.com
Catalyst Facilitates reactions such as esterification and cyclization. youtube.comBaylis-Hillman reaction. highfine.com

Transannular Interactions and Rearrangement Pathways within the Bicyclo[3.3.1]nonane Framework

The unique chair-chair or chair-boat conformation of the bicyclo[3.3.1]nonane skeleton brings the bridgehead carbons and other atoms into close proximity, facilitating transannular interactions and rearrangements that are not commonly observed in acyclic or monocyclic systems. oregonstate.edu

Grob fragmentation is a concerted heterolytic fragmentation of an aliphatic chain. In the context of bicyclic systems, this reaction can lead to the formation of medium-sized rings. The nature of the substituents at the bridgehead positions of the bicyclo[3.3.1]nonane system can significantly influence the course of Grob-type fragmentations. researchgate.netrsc.org

Studies on related bicyclic ketones have demonstrated that the electronic and steric properties of bridgehead substituents can direct the fragmentation pathway. researchgate.netrsc.org For example, the presence of a halogen at one bridgehead and a hydrogen at the other can lead to different outcomes compared to a system with two halogen substituents. researchgate.netrsc.org These substituents can affect the stability of the carbocation and the leaving group, thereby influencing the regioselectivity and stereoselectivity of the fragmentation. researchgate.netrsc.org In the case of this compound, the bromine atom at the bridgehead would act as the electrophilic trigger for fragmentation upon activation, for instance, by a Lewis acid.

The proximity of the C1 and C5 bridgehead positions in the bicyclo[3.3.1]nonane system can facilitate intramolecular cyclization reactions. In the case of α,α'-dihalogeno bicyclo[3.3.1]nonanediones, treatment with a base such as sodium methoxide can lead to an intramolecular ring closure via the formation of an ether bond. researchgate.net This reaction proceeds through an intermediate alkoxybicyclo[3.3.1]nonanolate structure, resulting in the formation of a highly functionalized and chiral 2-oxatricyclo[4.3.1.03,8]decane, also known as a 2-oxaprotoadamantane structure. researchgate.net

While this compound itself does not possess the α,α'-dihalogeno substitution pattern, this example highlights the potential for intramolecular ether bond formation within the bicyclo[3.3.1]nonane framework under basic conditions, should a suitable nucleophilic oxygen and electrophilic carbon be present in appropriate proximity.

The bicyclo[3.3.1]nonane skeleton can undergo ring expansion reactions to form larger bicyclic systems, such as bicyclo[3.3.2] or bicyclo[4.3.1] structures. scispace.com These rearrangements can be initiated by various reagents and conditions. For instance, reactions involving carbenoids or nitrenoids can lead to the insertion of a carbon or nitrogen atom, respectively, into the bicyclic framework, resulting in a ring expansion. scispace.com

Furthermore, fragmentation reactions of adamantane (B196018) systems, which are structurally related to bicyclo[3.3.1]nonanes, can serve as a route to bicyclo[3.3.1]nonane derivatives and can also involve ring-opening and re-closure sequences that effectively lead to ring-expanded products. nih.gov The specific rearrangement pathway is often dictated by the substitution pattern on the bicyclic core and the reaction conditions employed.

Applications and Synthetic Utility of 1 Bromobicyclo 3.3.1 Nonan 3 One As a Chemical Intermediate

Role in the Synthesis of Bridged Polycyclic Carbocycles

The rigid bicyclo[3.3.1]nonane framework of 1-bromobicyclo[3.3.1]nonan-3-one is a key structural motif found in numerous biologically active natural products. rsc.org Its utility as a synthetic precursor allows for the elaboration of this core structure into more complex, densely functionalized polycyclic carbocycles.

Construction of Densely Functionalized Bicyclo[3.3.1]nonane Systems

This compound provides a strategic starting point for introducing diverse functionalities onto the bicyclo[3.3.1]nonane skeleton. The presence of the bromine atom at the bridgehead position and the ketone at the 3-position allows for selective chemical modifications. For instance, the ketone can be a site for nucleophilic addition or enolate formation, while the bromine can be substituted or eliminated to introduce further complexity. This dual reactivity enables the synthesis of a wide array of substituted bicyclo[3.3.1]nonane derivatives, which are valuable in the development of new therapeutic agents and other advanced materials. rsc.org

Access to Highly Functionalized Cage Structures (e.g., 2-Oxatricyclo[4.3.1.03,8]decane)

A significant application of α-halobicyclo[3.3.1]nonanones, including this compound, is their transformation into cage-like structures. researchgate.netresearchgate.net Under specific reaction conditions, such as the Favorskii reaction conditions, these compounds can undergo intramolecular cyclization. researchgate.netresearchgate.net For example, the reaction of related α,α′-dihalogeno diones with sodium methoxide (B1231860) leads to the formation of the highly functionalized and chiral 2-oxatricyclo[4.3.1.03,8]decane, also known as 2-oxaprotoadamantane. researchgate.net This intramolecular ring closure proceeds through a proposed alkoxybicyclo[3.3.1]nonanolate intermediate, demonstrating the utility of these bromo-ketones in constructing complex, three-dimensional architectures. researchgate.netresearchgate.net

Precursor for Diverse Heterocyclic Scaffolds

The reactivity of this compound extends beyond carbocyclic systems, serving as a key precursor for the synthesis of various heterocyclic scaffolds. The combination of the bromo and keto groups allows for condensation reactions with a range of dinucleophiles, leading to the formation of fused heterocyclic rings.

Synthesis of Bicyclo[3.3.1]nonane Derivatives with Fused Thiazole, Imidazothiazole, and Triazothiadiazine Rings

Condensation reactions of 3-bromobicyclo[3.3.1]nonan-2-one, a closely related analogue, with various sulfur and nitrogen-containing nucleophiles have been shown to produce a variety of fused heterocyclic compounds. researchgate.netarkat-usa.orgresearchgate.net Specifically, reactions with thiocarbamide, 2-thiobenzimidazole, and 4-amino-2,4-dihydro-3H-triazolothione yield bicyclo[3.3.1]nonane frameworks with fused thiazole, imidazothiazole, and 1,8a-dihydro-5H- rsc.orgresearchgate.netresearchgate.nettriazolo[3,4-b] rsc.orgresearchgate.netresearchgate.netthiadiazine rings, respectively. researchgate.netarkat-usa.org These reactions highlight the role of the α-bromo ketone moiety in facilitating the construction of these complex heterocyclic systems. researchgate.net

ReactantFused Heterocyclic Ring
ThiocarbamideThiazole
2-ThiobenzimidazoleImidazothiazole
4-Amino-2,4-dihydro-3H-triazolothione1,8a-dihydro-5H- rsc.orgresearchgate.netresearchgate.nettriazolo[3,4-b] rsc.orgresearchgate.netresearchgate.netthiadiazine

Formation of Spiro Compounds Based on the Bicyclo[3.3.1]nonane Framework

The bicyclo[3.3.1]nonane framework can also serve as the core for the synthesis of spiro compounds. While direct examples starting from this compound are not explicitly detailed, the manipulation of related bicyclo[3.3.1]nonane diones to form spirocyclic systems has been demonstrated. rsc.org For instance, the monoprotection of a diketone with catechol followed by indolization with phenylhydrazine (B124118) leads to the formation of a spiro[1,3-benzodioxole-2,12′-[6′,10′]methanocyclooct[b]indole]. rsc.org This suggests the potential for this compound to be a precursor for novel spiro compounds through strategic functional group transformations.

Contribution to Complex Natural Product Synthesis

The bicyclo[3.3.1]nonane moiety is a prevalent structural feature in a wide range of biologically active natural products. rsc.org Consequently, synthetic routes to this core structure and its derivatives are of significant interest. The versatility of this compound as an intermediate makes it a valuable tool in the total synthesis of complex natural products. Its ability to be transformed into densely functionalized carbocycles and diverse heterocyclic systems provides synthetic chemists with a powerful starting point for accessing these intricate molecular targets. rsc.orgarkat-usa.org

Derivatives as Intermediates for Sesterterpenoids and Polyisoprenylated Phloroglucinol (B13840) Derivatives

The strategic placement of the bromine atom and the ketone in this compound allows for a range of chemical transformations, making it a valuable starting point for the synthesis of key intermediates for complex natural products. While direct total syntheses of sesterterpenoids and polyisoprenylated phloroglucinol (PPAP) derivatives commencing from this specific bromo-ketone are not extensively documented, the utility of closely related bicyclo[3.3.1]nonane derivatives in these contexts is well-established and highlights its potential.

The bicyclo[3.3.1]nonane core is a common structural feature in numerous polyisoprenylated phloroglucinol derivatives. nih.govresearchgate.net Synthetic strategies often focus on the construction of this bicyclic system as a pivotal step. For instance, derivatives of 3-bromobicyclo[3.3.1]nonan-2-one, a constitutional isomer of the title compound, have been utilized in condensation reactions with various nucleophiles to generate fused heterocyclic systems. rsc.orgarkat-usa.org These reactions demonstrate the reactivity of the α-bromo ketone moiety, a feature also present in this compound, albeit at a bridgehead position. The reaction of 3-bromobicyclo[3.3.1]nonan-2-one with dinucleophiles like 2-thiobenzimidazole can proceed under reflux conditions in ethanol (B145695) to yield complex fused heterocyclic structures. arkat-usa.org This reactivity showcases the potential of bromo-ketone bicyclo[3.3.1]nonanes to serve as electrophilic partners in the construction of larger, more complex scaffolds relevant to natural product synthesis.

The synthesis of the bicyclo[3.3.1]nonane core of polyisoprenylated phloroglucinols like clusianone and nemorosone (B1218680) has been a significant focus of synthetic efforts. nih.govrsc.org These approaches often involve intramolecular cyclizations of functionalized monocyclic precursors. rsc.org The use of a pre-formed bicyclic intermediate such as this compound could offer an alternative and more convergent approach to these complex molecules. The bridgehead bromide can be a precursor to a bridgehead enone, a highly reactive intermediate for further functionalization.

Compound NameCAS NumberMolecular Formula
This compound12426258 (CID)C₉H₁₃BrO
3-Bromobicyclo[3.3.1]nonan-2-oneNot AvailableC₉H₁₃BrO
2-Thiobenzimidazole583-39-1C₇H₆N₂S
Clusianone26123-41-3C₃₃H₄₂O₈
Nemorosone23054-94-6C₃₃H₄₂O₈

Strategic Utilization of Bridgehead Enones in Total Synthesis Contexts

Bridgehead enones are highly reactive and synthetically valuable intermediates in the construction of complex polycyclic natural products. Their inherent strain, resulting from the twisting of the double bond within the bicyclic framework, makes them potent dienophiles and Michael acceptors. While often transient and unstable, their strategic generation and in situ trapping can lead to the rapid assembly of intricate molecular architectures. chinesechemsoc.org

A notable example of this strategy is the total synthesis of the caged polycyclic sesterterpenoids, bipolarolide B and bipoladien B. chinesechemsoc.org In this synthesis, a key step involves the late-stage conjugate addition to a type-1 [4.3.1]-containing bridgehead enone. This bridgehead enone was synthesized via a palladium-catalyzed ketone dehydrogenation, demonstrating a novel method for accessing these reactive intermediates. The subsequent conjugate addition of an organolithium reagent allowed for the crucial installation of a bridgehead all-carbon quaternary center. chinesechemsoc.org

This strategy of employing a bridgehead enone for the construction of complex ring systems is directly applicable to the potential utility of this compound. Dehydrobromination of this compound would lead to the corresponding bicyclo[3.3.1]non-1-en-3-one, a type-1 bridgehead enone. The reactivity of this intermediate could then be harnessed in various transformations, including:

Conjugate additions: As demonstrated in the synthesis of bipolarolide B, the bridgehead enone can react with a wide range of nucleophiles to introduce substituents at the bridgehead position, a synthetically challenging task. chinesechemsoc.org

Cycloaddition reactions: The strained double bond of the bridgehead enone makes it a reactive partner in Diels-Alder and other cycloaddition reactions, enabling the rapid construction of additional rings and the formation of complex polycyclic systems.

The strategic application of bridgehead enones derived from precursors like this compound offers a powerful and convergent approach to the synthesis of architecturally complex natural products. This methodology allows for the late-stage introduction of key structural features and the efficient assembly of challenging polycyclic frameworks. chinesechemsoc.org

Compound NameFamilyKey Synthetic Strategy
Bipolarolide BSesterterpenoidConjugate addition to a bridgehead enone
Bipoladien BSesterterpenoidConjugate addition to a bridgehead enone

Future Research Directions and Unexplored Reactivities of 1 Bromobicyclo 3.3.1 Nonan 3 One

Development of Novel and Efficient Synthetic Routes to Functionalized Analogues

The development of new synthetic methods to access functionalized derivatives of the bicyclo[3.3.1]nonane core is an area of continuous interest for organic chemists. rsc.orgresearchgate.net While methods like the Robinson annulation and tandem Michael additions have been employed for the synthesis of the basic framework, future research could focus on creating analogues of 1-Bromobicyclo[3.3.1]nonan-3-one with diverse functionalities. researchgate.net

Future investigations could explore:

Late-stage C-H functionalization: Developing methodologies for the selective introduction of functional groups at various positions on the bicyclic scaffold of this compound would provide rapid access to a library of novel compounds.

Multicomponent reactions: Designing one-pot reactions that bring together multiple starting materials to construct complex, functionalized analogues of the target molecule could offer a more efficient and atom-economical approach.

Flow chemistry: The use of microreactor technology could enable better control over reaction parameters, potentially leading to higher yields and purities in the synthesis of functionalized derivatives, as well as enhancing the safety of handling reactive intermediates.

A summary of potential synthetic strategies for functionalized analogues is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
Late-stage C-H FunctionalizationDirect introduction of functional groups onto the existing bicyclic skeleton.Rapid diversification of the core structure.
Multicomponent ReactionsCombining three or more reactants in a single step to build complex molecules.Increased efficiency and atom economy.
Flow ChemistryPerforming reactions in continuous-flow reactors.Improved control, safety, and scalability.

Exploration of Undiscovered Reaction Pathways and Deeper Mechanistic Insights

While the Favorskii rearrangement of α-haloketones, including derivatives of bicyclo[3.3.1]nonanone, has been studied, a comprehensive understanding of the reactivity of this compound is still lacking. jst.go.jpresearchgate.netresearchgate.netacs.org Its rigid bicyclic structure and the presence of both a ketone and a bridgehead bromide offer unique opportunities for exploring novel transformations.

Future research in this area could focus on:

Domino reactions: Investigating cascade reactions initiated by the reaction of this compound with various reagents could lead to the discovery of new and complex molecular architectures in a single synthetic operation. researchgate.net

Photoredox catalysis: The use of visible light-mediated reactions could unlock new reaction pathways for this compound, such as radical-mediated functionalizations at the bromine-bearing bridgehead position or transformations involving the enolate of the ketone.

Computational studies: In-depth theoretical calculations can provide a deeper understanding of the reaction mechanisms, transition states, and conformational preferences of this rigid bicyclic system, guiding the design of new experiments. acs.org

Advancements in Stereoselective Transformations Involving the Bromo-Ketone Moiety

The development of stereocontrolled reactions is a cornerstone of modern organic synthesis. researchgate.net The chiral nature of many bicyclo[3.3.1]nonane-containing natural products underscores the importance of controlling stereochemistry during their synthesis. rsc.org For this compound, future research should aim to develop highly stereoselective transformations.

Potential avenues for exploration include:

Asymmetric reductions: The development of catalytic asymmetric methods for the reduction of the ketone functionality would provide access to enantioenriched bicyclic alcohols, which are valuable chiral building blocks.

Stereoselective additions to the carbonyl group: Exploring the use of chiral nucleophiles or catalysts to control the stereochemical outcome of additions to the ketone would open up pathways to a wide range of diastereomerically pure products.

Kinetic resolution: Developing enzymatic or chemical methods for the kinetic resolution of racemic this compound would provide access to both enantiomers of this important synthetic intermediate.

The table below outlines potential stereoselective transformations.

TransformationApproachDesired Outcome
Asymmetric Ketone ReductionUse of chiral catalysts (e.g., metal-based or organocatalysts).Enantiomerically enriched bicyclic alcohols.
Stereoselective Nucleophilic AdditionEmployment of chiral reagents or auxiliaries.Diastereomerically pure addition products.
Kinetic ResolutionEnzymatic or chemical resolution of the racemate.Access to both enantiomers of the starting material.

Potential for Catalyst Development in Reactions Utilizing this compound as a Substrate

The unique structural features of this compound could be leveraged in the development of novel catalytic systems. The rigid framework can provide a well-defined steric environment, which is a desirable feature in catalyst design.

Future research could investigate:

Organocatalyst development: Functionalized derivatives of this compound could serve as chiral scaffolds for the development of new organocatalysts for a variety of asymmetric transformations.

Ligand synthesis for transition metal catalysis: The bicyclic structure could be incorporated into the design of new chiral ligands for transition metal-catalyzed reactions, potentially leading to high levels of enantioselectivity. Many derivatives of bicyclo[3.3.1]nonane are already being explored for their use in asymmetric catalysis. nih.gov

Frustrated Lewis pairs: The steric hindrance around the ketone and bromide functionalities could be exploited in the design of frustrated Lewis pairs (FLPs) for the activation of small molecules.

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